Quinhydrone

Catalog No.
S593278
CAS No.
106-34-3
M.F
C12H10O4
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinhydrone

CAS Number

106-34-3

Product Name

Quinhydrone

IUPAC Name

benzene-1,4-diol;cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C6H6O2.C6H4O2/c2*7-5-1-2-6(8)4-3-5/h1-4,7-8H;1-4H

InChI Key

BDJXVNRFAQSMAA-UHFFFAOYSA-N

SMILES

C1=CC(=O)C=CC1=O.C1=CC(=CC=C1O)O

Synonyms

quinhydrone

Canonical SMILES

C1=CC(=O)C=CC1=O.C1=CC(=CC=C1O)O

pH Measurement

Traditionally, quinhydrone served as an alternative to the ubiquitous glass electrode in pH meters []. It functions based on the principle that the ratio of its oxidized (p-benzoquinone) and reduced (hydroquinone) forms depends on the solution's pH. By measuring the electrode potential of a quinhydrone electrode immersed in the solution, the pH can be determined []. However, this method has limitations, including:

  • Limited applicability: Quinhydrone only functions effectively in solutions with a pH range of 2 to 8 [].
  • Interfering factors: Quinhydrone can react with certain chemicals, leading to inaccurate readings [].
  • Air and light sensitivity: Quinhydrone degrades in the presence of air and light, necessitating careful handling [].

Despite these limitations, quinhydrone still finds use in specific research areas, particularly when studying:

  • Non-aqueous solutions: Quinhydrone can be used to measure the pH of non-aqueous solvents where glass electrodes might not function optimally [].
  • Historical research: In studies involving historical data obtained using quinhydrone electrodes, understanding its properties is crucial for interpreting the results [].

Redox Reactions and Electrochemistry

Quinhydrone's ability to exist in both oxidized and reduced states makes it a valuable tool in studying redox reactions and electrochemistry. Researchers utilize it for:

  • Understanding electron transfer mechanisms: By studying the interconversion between its forms, scientists gain insights into the fundamental principles of electron transfer processes [].
  • Developing electrochemical sensors: Quinhydrone's unique properties are being explored for developing novel electrochemical sensors for various applications, including environmental monitoring and biological analysis.

Other Research Applications

Beyond pH measurement and electrochemistry, quinhydrone finds application in other scientific research areas, such as:

  • Studying molecular recognition: Research explores how molecules like porphyrins interact with quinhydrone, providing insights into molecular recognition phenomena.
  • Investigating soil science: Historical studies involving the quinhydrone electrode method offer valuable data for understanding soil properties and nutrient availability.

Quinhydrone is a chemical compound characterized by its unique structure, which consists of a charge-transfer complex formed between p-quinone and p-hydroquinone. Its molecular formula is C6H4(OH)2C6H4O2C_6H_4(OH)_2\cdot C_6H_4O_2, and it has a molecular weight of 218.21 g/mol. Quinhydrone is recognized for its role as an electron acceptor in redox reactions, making it significant in various analytical and electrochemical applications .

Quinhydrone can be irritating to the skin and eyes. It's advisable to wear appropriate personal protective equipment (PPE) when handling it [].

, particularly related to its redox properties:

  • Reduction and Oxidation: Quinhydrone can be reduced to hydroquinone through a two-electron transfer process, while it can also be oxidized back to quinone. This reversible reaction is crucial for its use in measuring redox potentials .
  • Electrode Reactions: In electrochemical cells, quinhydrone serves as a component of the quinhydrone electrode, where it participates in the half-cell reaction:
    C6H4(OH)2C6H4O2+2H+C_6H_4(OH)_2\rightleftharpoons C_6H_4O_2+2H^+
    This reaction is vital for determining the pH of solutions by measuring the electrode potential .

Quinhydrone exhibits notable biological activity due to its redox properties. It has been studied for its potential roles in biological systems, particularly in electron transfer processes. Its ability to act as an electron acceptor makes it relevant in biochemical pathways involving quinones and hydroquinones, which are integral to cellular respiration and photosynthesis .

Quinhydrone can be synthesized through several methods:

  • Direct Reaction: A common method involves mixing equimolar amounts of p-quinone and p-hydroquinone in a suitable solvent under controlled conditions to promote the formation of quinhydrone crystals .
  • Electrochemical Methods: Quinhydrone can also be generated electrochemically by applying a potential that facilitates the oxidation of hydroquinone to quinone in the presence of an appropriate electrolyte .

Quinhydrone has diverse applications, particularly in:

  • Analytical Chemistry: It is widely used as a redox indicator and in titrations, where its distinct color changes facilitate endpoint detection .
  • Electrochemical Sensors: Quinhydrone is employed in sensors for detecting hydrogen ions and measuring pH levels due to its stable redox behavior .
  • Research: It serves as a model compound for studying electron transfer mechanisms in various chemical and biological systems .

Studies on quinhydrone interactions focus on its behavior in various media, including aqueous solutions. It has been shown to dissociate into its components when dissolved, influencing the dynamics of electron transfer reactions. Research has also explored its interactions with other redox-active species, contributing to a better understanding of charge transfer processes in complex systems .

Quinhydrone shares structural and functional similarities with several other compounds, notably:

CompoundStructure TypeUnique Features
HydroquinoneDiolStrong reducing agent; less stable than quinhydrone.
BenzoquinoneDioneMore oxidizing; does not form charge-transfer complexes like quinhydrone.
AnthraquinonePolycyclic quinoneUsed industrially for hydrogen peroxide production; larger structure leads to different reactivity.
1,4-NaphthoquinoneQuinoneStructural similarity but different reactivity patterns; used in natural products synthesis.

Quinhydrone's uniqueness lies in its stable charge-transfer complex formation between hydroquinone and quinone, which enhances its utility in electrochemical applications compared to other similar compounds that do not exhibit such behavior .

UNII

P4A66LQ3QJ

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (95.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (16.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

106-34-3

Wikipedia

Quinhydrone

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, compd. with 1,4-benzenediol (1:1): ACTIVE

Dates

Modify: 2023-08-15

Interfacial electron transfer of glucose oxidase on poly(glutamic acid)-modified glassy carbon electrode and glucose sensing

Xuechou Zhou, Bingcan Tan, Xinyu Zheng, Dexian Kong, Qinglu Li
PMID: 26278169   DOI: 10.1016/j.ab.2015.08.007

Abstract

The interfacial electron transfer of glucose oxidase (GOx) on a poly(glutamic acid)-modified glassy carbon electrode (PGA/GCE) was investigated. The redox peaks measured for GOx and flavin adenine dinucleotide (FAD) are similar, and the anodic peak of GOx does not increase in the presence of glucose in a mediator-free solution. These indicate that the electroactivity of GOx is not the direct electron transfer (DET) between GOx and PGA/GCE and that the observed electroactivity of GOx is ascribed to free FAD that is released from GOx. However, efficient electron transfer occurred if an appropriate mediator was placed in solution, suggesting that GOx is active. The PGA/GCE-based biosensor showed wide linear response in the range of 0.5-5.5 mM with a low detection limit of 0.12 mM and high sensitivity and selectivity for measuring glucose.


Determination of the titratable acidity and the pH of wine based on potentiometric flow injection analysis

Katja Vahl, Heike Kahlert, Lisandro von Mühlen, Anja Albrecht, Gabriele Meyer, Jürgen Behnert
PMID: 23622536   DOI: 10.1016/j.talanta.2013.02.057

Abstract

A FIA system using a pH-sensitive detector based on a graphite/quinhydrone/silicone composite electrode was applied to determine sequentially the titratable acidity and the pH of wine, as well as the sum of calcium and magnesium ions. For all measurements the same FIA configuration was used employing different carrier solutions. The results for the determination of acidity and pH are in good agreement with those obtained by classical potentiometric titrations and by pH measurements using a conventional glass electrode. The standard deviation was less than 1.5% for both kinds of measurements and the sample volume was 150 μL. The method allows about 40 determinations of titratable acidity per hour and 30 pH measurements per hour. The titration method can be adjusted to the legal requirements in USA and Europe.


New insights of superoxide dismutase inhibition of pyrogallol autoxidation

T Ramasarma, Aparna V S Rao, M Maya Devi, R V Omkumar, K S Bhagyashree, S V Bhat
PMID: 25416864   DOI: 10.1007/s11010-014-2284-z

Abstract

Autoxidation of pyrogallol in alkaline medium is characterized by increases in oxygen consumption, absorbance at 440 nm, and absorbance at 600 nm. The primary products are H2O2 by reduction of O2 and pyrogallol-ortho-quinone by oxidation of pyrogallol. About 20 % of the consumed oxygen was used for ring opening leading to the bicyclic product, purpurogallin-quinone (PPQ). The absorbance peak at 440 nm representing the quinone end-products increased throughout at a constant rate. Prolonged incubation of pyrogallol in alkali yielded a product with ESR signal. In contrast the absorbance peak at 600 nm increased to a maximum and then declined after oxygen consumption ceased. This represents quinhydrone charge-transfer complexes as similar peak instantly appeared on mixing pyrogallol with benzoquinones, and these were ESR-silent. Superoxide dismutase inhibition of pyrogallol autoxidation spared the substrates, pyrogallol, and oxygen, indicating that an early step is the target. The SOD concentration-dependent extent of decrease in the autoxidation rate remained the same regardless of higher control rates at pyrogallol concentrations above 0.2 mM. This gave the clue that SOD is catalyzing a reaction that annuls the forward electron transfer step that produces superoxide and pyrogallol-semiquinone, both oxygen radicals. By dismutating these oxygen radicals, an action it is known for, SOD can reverse autoxidation, echoing the reported proposal of superoxide:semiquinone oxidoreductase activity for SOD. The following insights emerged out of these studies. The end-product of pyrogallol autoxidation is PPQ, and not purpurogallin. The quinone products instantly form quinhydrone complexes. These decompose into undefined humic acid-like complexes as late products after cessation of oxygen consumption. SOD catalyzes reversal of autoxidation manifesting as its inhibition. SOD saves catechols from autoxidation and extends their bioavailability.


The effect of the hydrogen ion concentration upon the salt error of the quinhydrone electrode

J L GABBARD
PMID: 20289438   DOI: 10.1021/ja01195a020

Abstract




Zinc-induced oxidative stress in Verbascum thapsus is caused by an accumulation of reactive oxygen species and quinhydrone in the cell wall

Filis Morina, Ljubinko Jovanovic, Milos Mojovic, Marija Vidovic, Dejana Pankovic, Sonja Veljovic Jovanovic
PMID: 20626644   DOI: 10.1111/j.1399-3054.2010.01399.x

Abstract

Oxidative stress is one aspect of metal toxicity. Zinc, although unable to perform univalent oxido-reduction reactions, can induce the oxidative damage of cellular components and alter antioxidative systems. Verbascum thapsus L. plants that were grown hydroponically were exposed to 1 and 5 mM Zn²+. Reactive oxygen species (ROS) accumulation was demonstrated by the fluorescent probe H₂ DCFDA and EPR measurements. The extent of zinc-induced oxidative damage was assessed by measuring the level of protein carbonylation. Activities and isoform profiles of some antioxidant enzymes and the changes in ascorbate and total phenolic contents of leaves and roots were determined. Stunted growth because of zinc accumulation, preferentially in the roots, was accompanied by H₂O₂ production in the leaf and root apoplasts. Increased EPR signals of the endogenous oxidant quinhydrone, •CH₃ and •OH, were found in the cell walls of zinc-treated plants. The activities of the antioxidative enzymes ascorbate peroxidase (APX) (EC 1.11.1.11), soluble superoxide dismutase (SOD) (EC 1.15.1.1), peroxidase (POD), (EC 1.11.1.7) and monodehydroascorbate reductase (EC 1.6.5.4) were increased; those of glutathione reductase (EC 1.6.4.2), dehydroascorbate reductase (EC 1.8.5.1) and ascorbate oxidase (AAO) (EC 1.10.3.3) were decreased with zinc treatment. Zinc induced a cell-wall-bound SOD isoform in both organs. Leaves accumulated more ascorbate and phenolics in comparison to roots. We propose a mechanism for zinc-promoted oxidative stress in V. thapsus L. through the generation of charge transfer complexes and quinhydrone because of phenoxyl radical stabilisation by Zn²+ in the cell wall. Our results suggest that the SOD and APX responses are mediated by ROS accumulation in the apoplast. The importance of the POD/Phe/AA (ascorbic acid) scavenging system in the apoplast is also discussed.


[The toxicity of the mono-, di-, and trihydric phenols; taking into account the toxicity and blood pressure effects of quinhydrone and para-quinone]

P MARQUARDT, R KOCH, J P AUBERT
PMID: 20272946   DOI:

Abstract




A computational study on the stacking interaction in quinhydrone

María J González Moa, Marcos Mandado, Ricardo A Mosquera
PMID: 17309243   DOI: 10.1021/jp0661701

Abstract

The stability and electron density topology of quinhydrone complex was studied using multiple computational levels, including MPW1B95 Truhlar's density functional. The QTAIM analysis demonstrates that an electron population transfer from hydroquinone to quinone monomer accompanies the complex formation. The variations undergone by atomic populations indicate that the electron transfer through HOMO LUMO overlap is combined with a reorganization of the electron density within each monomer. Variations of two- and six-center delocalization indices show a small reduction of electron delocalization in the hydroquinone ring upon complex formation.


A quinhydrone-type 2 ratio 1 acceptor-donor charge transfer complex obtained via a solvent-free reaction

Marcel Bouvet, Bernard Malézieux, Patrick Herson
PMID: 16609793   DOI: 10.1039/b600345a

Abstract

A 2 : 1 2-methoxybenzoquinone (BQ(OMe))-hydroquinone (H2Q) complex (5), obtained as single crystals by a solvent-free reaction, combines dipolar and pi-pi interactions, as well as hydrogen bonding.


Positional adaptability in the design of mutation-resistant nonnucleoside HIV-1 reverse transcriptase inhibitors: a supramolecular perspective

Aldo Bruccoleri
PMID: 22938539   DOI: 10.1089/AID.2012.0141

Abstract

Drug resistance is a key cause of failed treatment of HIV infection. The efficacy of nonnucleoside reverse transcriptase-inhibiting (NNRTI) drugs is impaired by the rapid emergence of drug-resistant mutations. The literature supports the idea that purposefully designed flexible NNRTIs at an active site may help overcome drug resistance. It is proposed here that the usual "lock and key" model, with respect to NNRTI drug design, be expanded to consider creating "master keys" that would automatically adjust conformations to fit all of the "locks" mutations may make. The present work introduces the novel perspective of designing and creating supramolecular assemblies as potential NNRTIs (instead of the relatively more rigid single-molecule inhibitors). Specifically, flexible self-assembling quinhydrone supramolecular dimers formed from quinonoid monomers (designed to be highly flexible NNRTIs themselves) will be offered as a working example of this new perspective in NNRTI drug design. Quinonoid compounds have demonstrated binding interactions at various sites of the HIV-1 RT enzyme, including the elusive ribonuclease H area. Quinhydrone self-organized dimers have at some point in their molecular architecture a noncovalently interacting donor-acceptor ring pair complex. This complex is at the heart of the increased torsional, rotational, and translational motion this species will experience at a particular active site. Flexible supramolecular assemblies, together with their flexible monomer components, may offer a critical advantage in retaining potency against a wide range of drug-resistant HIV-1 RTs. This new supramolecular perspective may also have broader implications in the general field of antimicrobial drug design.


Shifts in protein charge state distributions with varying redox reagents in nanoelectrospray triple quadrupole mass spectrometry

Cheng Zhao, Troy D Wood, Stanley Bruckenstein
PMID: 15734335   DOI: 10.1016/j.jasms.2004.12.003

Abstract

The influence of a number of redox reagents on the charge state distribution in nanoelectrospray mass spectrometry was examined using cytochrome c and ubiquitin. The redox active species investigated were: 1,4-benzoquinone, quinhydrone, tetracyanoquinodimethane (TCNQ), hydroquinone, and ascorbic acid. The redox active species was mixed with the protein sample before injection into the nanoelectrospray emitter, and mass spectra were acquired using a triple quadrupole mass spectrometer. Under the same experimental conditions, the charge state distribution of cytochrome c was observed to shift from a weighted average charge state of 14.25 (in the absence of redox species) to 7.10 in the presence of 1,4-benzoquinone. When quinhydrone was mixed with cytochrome c, the charge state distribution of the protein also shifted to lower charge states (weighted average charge state = 9.43), indicative of less charge state reduction for quinhydrone than with 1,4-benzoquinone. Addition of the redox reagent had little effect on the conformation of cytochrome c, as indicated by far ultraviolet circular dichroism spectra. In contrast, the reagents TCNQ, hydroquinone, and ascorbic acid exhibited negligible effects on the observed charge state distribution of the protein. The differing results for these redox reagents can be rationalized in terms of the redox half reactions involving these species. The results observed with ubiquitin upon adding quinhydrone were analogous to those observed with cytochrome c.


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